molecular formula C5H11NOS B8509020 N-(3-Mercaptopropyl)acetamide CAS No. 18370-84-8

N-(3-Mercaptopropyl)acetamide

Cat. No.: B8509020
CAS No.: 18370-84-8
M. Wt: 133.21 g/mol
InChI Key: FGRKPTWXGJCZMJ-UHFFFAOYSA-N
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Description

N-(3-Mercaptopropyl)acetamide is a chemical reagent of interest in biochemical and organic synthesis research. This molecule contains both a thiol (-SH) functional group and an acetamide moiety, making it a versatile building block. The thiol group is highly reactive and can form stable bonds with various other functional groups, such as maleimides or gold surfaces, which is valuable for creating bioconjugates, modifying surfaces, or synthesizing more complex molecular structures. Researchers can utilize this compound in the development of ligand assemblies, functionalized nanoparticles, or as a precursor in pharmaceutical research. The molecular formula and weight should be verified for accuracy, but based on its structure, the calculated molecular weight is approximately 133.21 g/mol. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all appropriate safety protocols when handling chemicals.

Properties

CAS No.

18370-84-8

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

N-(3-sulfanylpropyl)acetamide

InChI

InChI=1S/C5H11NOS/c1-5(7)6-3-2-4-8/h8H,2-4H2,1H3,(H,6,7)

InChI Key

FGRKPTWXGJCZMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCS

Origin of Product

United States

Scientific Research Applications

Drug Delivery Systems

N-(3-Mercaptopropyl)acetamide can be utilized in drug delivery systems, particularly in the functionalization of mesoporous silica nanoparticles (MSN). The thiol groups introduced by this compound enhance the loading capacity and controlled release of therapeutic agents. For instance, studies demonstrate that proteins can be covalently immobilized onto MSN using thiol-disulfide interchange reactions, allowing for targeted and responsive drug delivery in biological systems .

Antimicrobial Activity

Research indicates that derivatives of acetamides, including this compound, exhibit antimicrobial properties. These compounds have been shown to possess moderate activity against various bacterial strains, making them potential candidates for developing new antibiotics or antimicrobial agents .

Enzyme Inhibition

The compound has been investigated as a potential inhibitor for specific enzymes involved in metabolic pathways. For example, certain acetamide derivatives have shown promise as inhibitors of 15-prostaglandin dehydrogenase, which is relevant in cancer treatment strategies .

Surface Modification

This compound is used in modifying surfaces of materials to enhance their properties. Its thiol group can form stable bonds with various substrates, improving adhesion and functionalization of surfaces for applications in sensors and catalytic converters .

Synthesis of Functional Materials

The compound has been employed in the synthesis of functional materials such as modified hydroxyapatite. This material has been studied for its ability to adsorb organic dyes from aqueous solutions, highlighting its potential use in environmental remediation efforts .

Adsorption of Pollutants

The incorporation of this compound into hydroxyapatite enhances the material's capacity to remove pollutants from water. The thiol groups facilitate the adsorption of organic compounds, making it effective for treating wastewater contaminated with dyes and other hazardous substances .

Bioremediation

Due to its reactivity and ability to form complexes with heavy metals, this compound could be explored for bioremediation applications. Its thiol functionality allows it to bind metal ions, potentially aiding in the detoxification of contaminated environments .

Case Studies

Application AreaStudy ReferenceFindings
Drug Delivery Systems Demonstrated successful protein immobilization on MSN using thiol groups.
Antimicrobial Activity Moderate activity against gram-positive bacteria observed.
Surface Modification Enhanced adhesion properties noted in modified materials.
Environmental Remediation Effective adsorption of organic dyes from wastewater reported.

Comparison with Similar Compounds

N-(3-Chloropropyl)acetamide

  • Structure : Propyl chain with a terminal chlorine substituent.
  • Molecular Formula: C₅H₁₀ClNO .
  • Synthesis: Not explicitly described in the evidence, but similar halogenated acetamides are synthesized via nucleophilic substitution or condensation reactions.

N-(3-Aminopropyl)acetamide

  • Structure : Propyl chain with a terminal primary amine (-NH₂).
  • Molecular Formula : C₅H₁₂N₂O .
  • Synthesis: Typically involves amidation of 3-aminopropanol or reductive amination of acrylamide derivatives.
  • Activity: Amino groups improve water solubility and enable hydrogen bonding, which may enhance receptor interactions. Safety data indicate toxicity upon inhalation or skin contact .

N-(3-(1H-Indol-3-yl)propyl)acetamide

  • Structure : Propyl chain linked to an indole moiety.
  • Molecular Formula : C₁₄H₁₇N₂O (inferred from ).
  • Synthesis: Isolated from marine actinomycete Streptomyces avidinii via fermentation and chromatographic purification .
  • Activity : Exhibited 89.9% nematicidal activity, highlighting the role of aromatic heterocycles in bioactivity .

N-(4-Hydroxyphenethyl)acetamide

  • Structure : Phenethyl group with a para-hydroxy substituent.
  • Molecular Formula: C₁₀H₁₃NO₂ .
  • Synthesis : Derived from fungal secondary metabolites using column chromatography .

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide

  • Structure: Pyridazinone core with bromophenyl and methoxybenzyl groups.
  • Molecular Formula : C₂₅H₂₂BrN₃O₃ .
  • Synthesis: Prepared via multi-step reactions involving pyridazinone intermediates.
  • Activity : Acted as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

  • Structure : Benzothiazole ring with trifluoromethyl and phenyl groups.
  • Molecular Formula : C₁₆H₁₂F₃N₂OS .
  • Synthesis : Coupling of benzothiazole derivatives with acetamide precursors.

Pharmacological Activities and SAR Insights

  • Electron-Withdrawing Groups (e.g., -Cl, -CF₃) : Enhance stability and membrane penetration.
  • Hydrogen-Bonding Groups (e.g., -NH₂, -OH) : Improve solubility and target interaction but may increase toxicity.
  • Aromatic/Heterocyclic Moieties : Critical for receptor binding (e.g., FPR2 agonism in ) and nematicidal activity.

Preparation Methods

Reaction Conditions:

  • Acetic Anhydride Pathway :

    • Molar Ratio : 1:1.2 (amine to anhydride)

    • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

    • Catalyst : Triethylamine (TEA) or pyridine to neutralize HCl byproduct

    • Temperature : 0–25°C, 2–4 hours

    • Yield : 75–85% after recrystallization

  • Acetyl Chloride Pathway :

    • Molar Ratio : 1:1.5 (amine to acetyl chloride)

    • Solvent : Anhydrous THF or DCM

    • Base : Sodium bicarbonate (NaHCO₃)

    • Temperature : -10°C to room temperature, 1–3 hours

    • Yield : 70–80% with column chromatography purification

Mechanistic Insight :
The reaction proceeds via a two-step process:

  • Formation of a tetrahedral intermediate after nucleophilic attack.

  • Deprotonation and elimination of the leaving group (e.g., chloride or acetate).

Thiol-Protection Strategy Followed by Acetylation

To prevent undesired oxidation or side reactions at the thiol group, temporary protection using trityl (Trt) or acetamidomethyl (Acm) groups is employed.

Stepwise Procedure:

  • Thiol Protection :

    • Reagent : Trityl chloride (Trt-Cl) in DCM

    • Conditions : 0°C, 1 hour, under nitrogen.

    • Intermediate : S-Trityl-3-mercaptopropylamine (yield: 90–95%).

  • Acetylation :

    • Reagent : Acetic anhydride in THF

    • Catalyst : 4-Dimethylaminopyridine (DMAP)

    • Temperature : 25°C, 3 hours.

    • Deprotection : Trifluoroacetic acid (TFA) in DCM (2 hours, 0°C).

    • Overall Yield : 65–70%.

Advantages :

  • Minimizes disulfide formation during synthesis.

  • Compatible with acid-labile functional groups.

Carbodiimide-Mediated Coupling

For high-purity applications, carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation between 3-mercaptopropionic acid and acetamide .

Protocol:

  • Reactants : 3-Mercaptopropionic acid (1 eq), acetamide (1.2 eq)

  • Coupling Agent : EDC·HCl (1.5 eq), hydroxybenzotriazole (HOBt, 1 eq)

  • Solvent : Acetonitrile/water (3:1 v/v)

  • Temperature : 25°C, 12–18 hours

  • Workup : Filtration, extraction with ethyl acetate, drying over Na₂SO₄

  • Yield : 80–85% after silica gel chromatography

Key Considerations :

  • Excess EDC·HCl ensures complete activation of the carboxylic acid.

  • HOBt suppresses racemization and enhances coupling efficiency.

Enzymatic Acetylation

Emerging biocatalytic methods use lipases or acyltransferases for regioselective acetylation under mild conditions.

Example Using Lipase B from Candida antarctica:

  • Substrate : 3-Mercaptopropylamine (50 mM)

  • Acyl Donor : Vinyl acetate (2 eq)

  • Solvent : Phosphate buffer (pH 7.0) with 10% DMSO

  • Enzyme Loading : 5 mg/mL

  • Temperature : 37°C, 24 hours

  • Yield : 60–65% (no purification required)

Benefits :

  • Avoids harsh reagents.

  • Ideal for thermally sensitive substrates.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Direct Amidation70–8590–951–4 hoursHigh
Thiol-Protection Strategy65–7095–986–8 hoursModerate
Carbodiimide Coupling80–8598–9912–18 hoursLow
Enzymatic Acetylation60–6585–9024 hoursModerate

Critical Observations :

  • Direct amidation is optimal for industrial-scale production due to shorter reaction times.

  • Carbodiimide coupling offers superior purity for pharmaceutical applications but requires costly reagents.

  • Enzymatic methods are eco-friendly but need optimization for higher yields.

Industrial-Scale Production Insights

Large-scale synthesis (≥100 kg batches) typically employs continuous-flow reactors to enhance heat transfer and minimize byproducts:

  • Reactors : Tubular or microfluidic systems

  • Residence Time : 10–15 minutes at 80°C

  • Catalyst : Heterogeneous silica-supported sulfuric acid

  • Throughput : 50–60 kg/hour with ≥95% conversion

Purification :

  • Distillation : Removes unreacted acetic anhydride (bp: 138–140°C).

  • Crystallization : Ethanol/water mixtures yield >99% pure product.

Emerging Innovations

  • Microwave-Assisted Synthesis : Reduces reaction time to 10–20 minutes with 75–80% yield.

  • Ionic Liquid Solvents : Enhance reaction rates by stabilizing intermediates (e.g., [BMIM][BF₄]).

  • Flow Photochemistry : UV-light-mediated acetylation at ambient temperature (pilot-scale trials) .

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